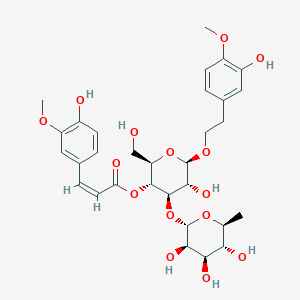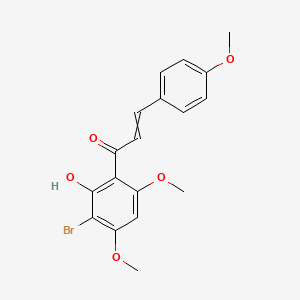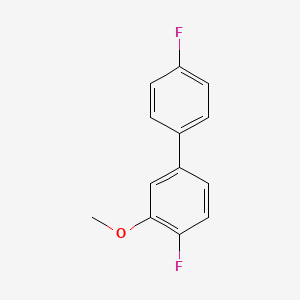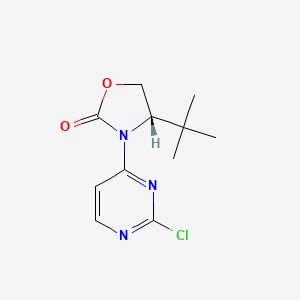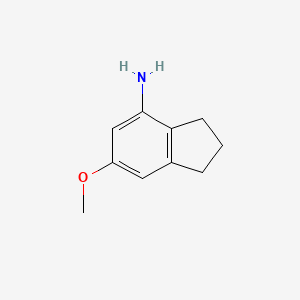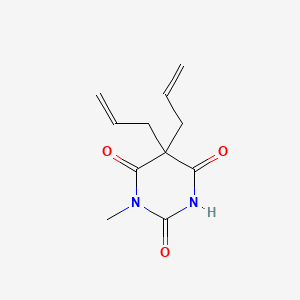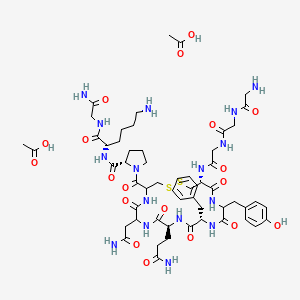
(2-Methoxy-5-phenoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-5-phenoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with methoxy and phenoxy groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-phenoxyphenyl)boronic acid typically involves the reaction of 2-methoxy-5-phenoxyphenyl halides with boronic acid derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-5-phenoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2-Methoxy-5-phenoxyphenyl)boronic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of (2-Methoxy-5-phenoxyphenyl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The methoxy and phenoxy substituents can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyphenyl)boronic acid: Similar structure but lacks the phenoxy group.
(4-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in the para position.
(2-Methoxy-5-methylphenyl)boronic acid: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
(2-Methoxy-5-phenoxyphenyl)boronic acid is unique due to the presence of both methoxy and phenoxy groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The combination of these functional groups provides unique electronic and steric properties that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H13BO4 |
|---|---|
Poids moléculaire |
244.05 g/mol |
Nom IUPAC |
(2-methoxy-5-phenoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-13-8-7-11(9-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
Clé InChI |
GGKZZKIZFCXUEI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)OC2=CC=CC=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)

